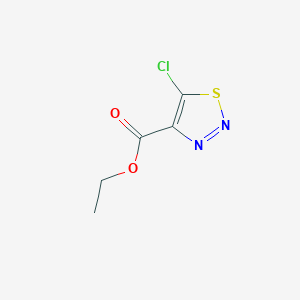

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chlorothiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVYOWGRDJFONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377920 | |

| Record name | ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6702-95-0 | |

| Record name | ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate basic properties

An In-Depth Technical Guide to Ethyl 5-Chloro-1,2,3-thiadiazole-4-carboxylate: Properties, Synthesis, and Applications

Introduction

The 1,2,3-thiadiazole scaffold is a significant pharmacophore in modern medicinal chemistry and agrochemical research.[1][2] Derivatives containing this heterocyclic system exhibit a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and herbicidal properties.[2][3] this compound stands out as a particularly valuable synthetic intermediate. The presence of a chloro-substituent at the C5 position provides a reactive handle for nucleophilic substitution, while the ethyl ester at C4 allows for further functionalization, making it a versatile building block for creating diverse molecular libraries.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It details the fundamental properties, established synthesis protocols, chemical reactivity, and key applications of this compound, providing the technical accuracy and field-proven insights required for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in synthesis and analysis.

Chemical Structure

Caption: Chemical Structure of this compound.

Core Properties

The fundamental properties of the title compound are summarized below. These values are essential for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Source |

| CAS Number | 6702-95-0 | [4] |

| Molecular Formula | C₅H₅ClN₂O₂S | [4][5] |

| Molecular Weight | 192.62 g/mol | [4][5] |

| Purity | Typically ≥97% | [5] |

| Appearance | No data available | [5] |

| InChI Key | HAVYOWGRDJFONW-UHFFFAOYSA-N | [5] |

Spectroscopic Profile (Expected)

While specific experimental spectra depend on acquisition conditions, the following provides an expert interpretation of the expected spectroscopic signatures for structural verification.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the ethyl ester group. One would anticipate a quartet signal for the methylene protons (-CH₂-) deshielded by the adjacent oxygen atom, and a triplet signal for the terminal methyl protons (-CH₃-).

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment. Key expected signals include the carbonyl carbon of the ester group (highly deshielded), two distinct signals for the C4 and C5 carbons of the thiadiazole ring, and the two signals corresponding to the ethyl group carbons.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group. Other characteristic peaks would include C-Cl stretching and vibrations associated with the C=N and N=N bonds within the heterocyclic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the (M+2)⁺ peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the presence of the chlorine-37 isotope, confirming the presence of a single chlorine atom.

Synthesis and Mechanism

The construction of the 1,2,3-thiadiazole ring is most commonly and efficiently achieved via the Hurd-Mori synthesis .[7][8] This reaction involves the dehydrative cyclization of an appropriate α-acylhydrazone derivative using thionyl chloride (SOCl₂).[1]

Rationale for Method Selection

Expertise & Experience: The Hurd-Mori synthesis is a robust and versatile method for accessing 1,2,3-thiadiazoles from readily available starting materials.[8] The reaction proceeds by treating a hydrazone, often an N-acyl or N-tosylhydrazone, with thionyl chloride, which serves as both the sulfur source and the cyclizing agent.[7] The success of this cyclization can be highly dependent on the electronic nature of the precursor. Research has shown that the presence of electron-withdrawing groups on the nitrogen of the hydrazone precursor can significantly improve reaction yields, a critical consideration for optimizing the synthesis.[9][10]

Caption: General workflow for the Hurd-Mori synthesis of the title compound.

Detailed Experimental Protocol (Representative)

Trustworthiness: This protocol is a self-validating system, providing a clear, step-by-step methodology that can be reproduced by a trained synthetic chemist.

Objective: To synthesize this compound.

Step 1: Synthesis of the Semicarbazone Intermediate

-

To a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol, add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.

-

Stir the resulting mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the corresponding semicarbazone.

Step 2: Hurd-Mori Cyclization

-

Suspend the dried semicarbazone (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

Step 3: Work-up and Purification

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its predictable reactivity, primarily centered around the C5-chloro substituent.

The 1,2,3-thiadiazole ring is electron-deficient, which activates the chlorine atom at the C5 position, making it a good leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, positioning this compound as a versatile scaffold for library synthesis.

Caption: Reactivity of the title compound in SₙAr reactions.

Key Transformations:

-

Amination: Reaction with primary or secondary amines yields 5-amino-1,2,3-thiadiazole derivatives.

-

Thiolation: Treatment with thiols leads to the formation of 5-thioether-1,2,3-thiadiazoles.

-

Alkoxylation: Reaction with alkoxides or phenoxides produces the corresponding 5-ether derivatives.

Applications in Research and Development

The 1,2,3-thiadiazole core is a privileged structure in multiple fields of chemical biology and materials science.[2][11]

-

Medicinal Chemistry: The broad biological activities of 1,2,3-thiadiazoles make them attractive scaffolds for drug discovery.[1] Derivatives have shown potential as anti-HIV, antimicrobial, and anticancer agents.[1][3] The title compound provides a direct entry point for creating novel analogues for screening campaigns.

-

Targeted Protein Degradation: this compound is classified as a Protein Degrader Building Block .[4] This identifies it as a valuable component for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this context, it can be used as a linker or part of the E3 ligase-binding moiety, a cutting-edge area of drug development focused on eliminating disease-causing proteins rather than just inhibiting them.

-

Agrochemicals: Certain 1,2,3-thiadiazole derivatives are known to function as plant activators, inducing Systemic Acquired Resistance (SAR) in plants to protect them from pathogens.[10] The title compound is a suitable precursor for developing new fungicides and plant health products.[1]

Safety and Handling

This compound is intended for laboratory research use only.[5] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. For complete safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined synthesis via the Hurd-Mori reaction and the predictable SₙAr reactivity of its C5-chloro group make it an ideal starting point for the synthesis of diverse compound libraries. Its established and potential applications in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, and in agrochemical development, underscore its importance for researchers and scientists in these fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. isres.org [isres.org]

- 9. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The 1,2,3-thiadiazole scaffold is a compelling heterocycle in medicinal chemistry, frequently explored for its diverse biological activities. This guide focuses on a specific, yet under-documented derivative, Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate (CAS No. 6702-95-0). While extensive literature on this particular molecule is sparse, its structural motifs suggest significant potential as a versatile building block in the synthesis of novel therapeutic agents. This document aims to provide a comprehensive technical overview, drawing upon established principles of thiadiazole chemistry and data from closely related analogues to empower researchers in their exploration of this promising compound.

Compound Identification and Physicochemical Properties

This compound is a substituted 1,2,3-thiadiazole with the chemical formula C₅H₅ClN₂O₂S and a molecular weight of 192.62 g/mol [1][2]. The presence of a chlorine atom at the 5-position and an ethyl carboxylate group at the 4-position of the thiadiazole ring are key structural features that influence its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 6702-95-0 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1][2] |

| Molecular Weight | 192.62 g/mol | [1][2] |

| Purity | Typically ≥97% | [1] |

| Appearance | No data available (likely a solid) | Inferred from similar compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structural features |

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis would likely proceed in two main steps:

-

Formation of the corresponding hydrazone from a suitable starting material.

-

Cyclization of the hydrazone using thionyl chloride to form the 1,2,3-thiadiazole ring.

A detailed, generalized experimental protocol based on the synthesis of a similar compound, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, is provided below[3].

Experimental Protocol (Generalized):

Step 1: Formation of the Hydrazone Intermediate

-

In a round-bottom flask, dissolve the starting ketoester (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol.

-

Add a mild base, for instance, sodium acetate (1.5 equivalents), to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The hydrazone product may precipitate.

-

Collect the precipitate by filtration and wash with a cold solvent (e.g., ethanol).

-

Dry the solid to obtain the hydrazone intermediate.

Step 2: Hurd-Mori Cyclization

-

Suspend the dried hydrazone intermediate (1.0 equivalent) in an inert solvent like dichloromethane or dioxane in a round-bottom flask.

-

Cool the suspension in an ice bath with continuous stirring.

-

Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a beaker containing ice-water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram 1: Proposed Synthesis Workflow

Caption: A generalized workflow for the synthesis of the title compound.

Spectral Characterization

-

¹H NMR: The spectrum is expected to show a quartet and a triplet corresponding to the ethyl group protons. The chemical shifts would be in the typical regions for an ethyl ester.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two carbons of the thiadiazole ring. The carbon attached to the chlorine atom would be significantly deshielded.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-Cl stretching, and vibrations associated with the thiadiazole ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom.

Researchers synthesizing this compound should perform a full spectral characterization to confirm its identity and purity.

Applications in Research and Drug Development

Thiadiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[4]. The 1,2,3-thiadiazole isomer, in particular, has been investigated for its potential in various therapeutic areas.

Potential Applications:

-

Scaffold for Novel Therapeutics: The title compound can serve as a versatile starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value. The chloro- and ester functionalities provide reactive handles for further chemical modifications.

-

Protein Degrader Building Block: Some suppliers have categorized this compound as a "Protein Degrader Building Block"[2], suggesting its potential use in the development of proteolysis-targeting chimeras (PROTACs) or other targeted protein degradation technologies.

-

Agrochemicals: Thiadiazole derivatives have also found applications in agriculture as pesticides and herbicides.

Diagram 2: Potential Research Applications

Caption: Potential research avenues for the title compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is intended for research use only and not for human or veterinary use. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a chemical entity with significant, yet largely untapped, potential in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and potential applications based on the broader knowledge of thiadiazole chemistry. It is our hope that this technical overview will stimulate further research into this and related compounds, ultimately leading to new discoveries and innovations.

References

An In-depth Technical Guide to Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its potential as a scaffold for developing novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound possesses a five-membered aromatic ring containing one sulfur and two nitrogen atoms, a chlorine atom at position 5, and an ethyl carboxylate group at position 4. This unique arrangement of heteroatoms and functional groups imparts specific electronic and steric properties that are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound and its non-chlorinated analog.

| Property | Value (this compound) | Value (Ethyl 1,2,3-thiadiazole-4-carboxylate) |

| CAS Number | 6702-95-0[1] | 3989-36-4[2] |

| Molecular Formula | C₅H₅ClN₂O₂S[1][3] | C₅H₆N₂O₂S[2] |

| Molecular Weight | 192.62 g/mol [1][3] | 158.18 g/mol [2] |

| Appearance | Data not available | Solid[2] |

| Melting Point | Data not available | 86.25 °C[2] |

| Boiling Point | Data not available | 277.55 °C[2] |

| Purity | Typically ≥97%[3] | Not specified |

Synthesis of this compound

The synthesis of the 1,2,3-thiadiazole ring is commonly achieved through the Hurd-Mori synthesis.[4][5] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.[4] For this compound, the synthesis starts with the formation of ethyl glyoxylate semicarbazone, followed by cyclization with thionyl chloride.

Synthetic Pathway

Caption: Synthesis of this compound via Hurd-Mori reaction.

Experimental Protocol

Part A: Synthesis of Ethyl Glyoxylate Semicarbazone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl glyoxylate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

-

Addition of Base: Add sodium acetate (1.5 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate. Collect the precipitate by filtration and wash with cold ethanol.

-

Drying: Dry the solid to obtain ethyl glyoxylate semicarbazone.

Part B: Hurd-Mori Cyclization to this compound

-

Reaction Setup: Suspend the dried ethyl glyoxylate semicarbazone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cooling: Cool the suspension in an ice bath (0 °C) with continuous stirring.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is a hazardous substance and should be handled in a fume hood with appropriate personal protective equipment.[6]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-water. Excess thionyl chloride can be neutralized by the slow addition of an aqueous solution of sodium bicarbonate.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Analytical Characterization

A comprehensive structural elucidation of the synthesized compound is essential. The following analytical techniques are recommended for full characterization.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound.

| Technique | Expected Signals |

| ¹H NMR | - Triplet at ~1.4 ppm (3H, -CH₃ of ethyl group)- Quartet at ~4.4 ppm (2H, -CH₂ of ethyl group) |

| ¹³C NMR | - ~14 ppm (-CH₃ of ethyl group)- ~62 ppm (-CH₂ of ethyl group)- ~145 ppm (C4 of thiadiazole ring)- ~155 ppm (C5 of thiadiazole ring)- ~160 ppm (C=O of ester) |

| IR (Infrared) | - ~1720 cm⁻¹ (C=O stretching of ester)- ~1500-1600 cm⁻¹ (C=N and C=C stretching of the ring)- ~1200-1300 cm⁻¹ (C-O stretching)- ~700-800 cm⁻¹ (C-Cl stretching) |

| Mass Spectrometry (MS) | - Molecular ion peak [M]⁺ at m/z 192 and 194 in a ~3:1 ratio, characteristic of a chlorine atom.[8]- A major fragmentation pathway is the loss of N₂, a characteristic fragmentation of 1,2,3-thiadiazoles.[9] |

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Potential Applications in Drug Discovery

The 1,2,3-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[10][11]

The presence of a chlorine atom and an ethyl carboxylate group on the thiadiazole ring of the title compound offers several advantages for drug development:

-

Modulation of Physicochemical Properties: The chlorine atom can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.

-

Metabolic Stability: The halogen may block sites of metabolism, leading to a longer half-life in vivo.

-

Scaffold for Further Derivatization: The ethyl ester provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR). For instance, hydrolysis of the ester to the carboxylic acid would allow for the formation of amide bonds with various amines.

Given the known biological activities of the 1,2,3-thiadiazole core, this compound is a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[12][13][14]

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling chlorinated heterocyclic compounds should be followed.[15][16][17] Avoid inhalation of dust, ingestion, and contact with skin and eyes.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of new pharmaceuticals. Its synthesis via the well-established Hurd-Mori reaction is straightforward, and its structure allows for diverse chemical modifications. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel drug candidates.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chem-casts.com [chem-casts.com]

- 3. This compound [cymitquimica.com]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. isres.org [isres.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sarcouncil.com [sarcouncil.com]

- 14. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. gebauer.com [gebauer.com]

- 17. fishersci.com [fishersci.com]

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate

Abstract

This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and agrochemical development. The 1,2,3-thiadiazole core is a recognized pharmacophore present in a variety of biologically active compounds, including antiviral, antifungal, and anticancer agents.[1] This guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic pathway to this target molecule. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen strategy, provides detailed, field-tested experimental protocols, and outlines the necessary data for structural validation. The core of the synthesis relies on the versatile Hurd-Mori reaction, a classical yet highly effective method for constructing the 1,2,3-thiadiazole ring system.[2][3] This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of functionalized thiadiazoles.

Introduction: Strategic Importance and Synthetic Design

The 1,2,3-thiadiazole moiety holds a prominent position among heterocyclic scaffolds due to its broad spectrum of biological activities.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it an attractive target for synthetic chemists. This compound, in particular, is a trifunctional molecule, possessing an ester for amide coupling, a chloro-substituent for nucleophilic substitution or cross-coupling reactions, and the thiadiazole ring itself, which can engage in various chemical transformations.

The primary synthetic challenge lies in the controlled construction of the substituted heterocyclic core. The Hurd-Mori 1,2,3-thiadiazole synthesis presents the most common, convenient, and versatile approach.[4] This reaction involves the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂).[2][4] Our synthetic strategy is therefore designed around this key transformation, beginning with a commercially viable precursor and proceeding through a stable hydrazone intermediate.

Retrosynthetic Analysis and Pathway Rationale

A logical retrosynthetic analysis reveals a direct and efficient pathway to the target molecule. The 1,2,3-thiadiazole ring is disconnected via the Hurd-Mori reaction, identifying a key hydrazone intermediate. This hydrazone, in turn, is derived from a β-keto ester precursor, which provides the necessary carbon framework.

The key insight is the selection of the correct starting β-keto ester. To achieve the desired substitution pattern (an ethyl carboxylate at C4 and a chlorine at C5), the synthesis must begin with Ethyl 4-chloro-3-oxobutanoate . This precursor contains the chloro-substituted methylene group that will become the C5-position of the thiadiazole and the keto-ester moiety that will form the C4-carboxylate portion of the ring.

Caption: Retrosynthetic pathway for the target molecule.

The Core Synthesis: A Step-by-Step Elucidation

The forward synthesis is a two-step process, beginning with the formation of a stable hydrazone intermediate, followed by the decisive ring-closing cyclization.

Step 1: Synthesis of the Semicarbazone Intermediate

The first step involves the condensation of Ethyl 4-chloro-3-oxobutanoate with a hydrazine derivative. While various hydrazines can be used, semicarbazide is an excellent choice as it typically forms stable, crystalline semicarbazone products that are easily purified by recrystallization.[1][5]

The Causality Behind the Choice:

-

Stability: Semicarbazones are generally more stable and less hazardous to handle than simple hydrazones.

-

Reactivity: The semicarbazone provides the necessary N-acylhydrazone functionality that readily reacts with thionyl chloride in the subsequent Hurd-Mori cyclization.[1]

-

Reaction Control: The condensation is typically performed under mildly acidic conditions to activate the ketone carbonyl for nucleophilic attack by the hydrazine nitrogen, followed by dehydration.

Reaction Scheme: Ethyl 4-chloro-3-oxobutanoate + Semicarbazide → Ethyl 4-chloro-3-(semicarbazono)butanoate

Step 2: Hurd-Mori Cyclization with Thionyl Chloride

This is the key ring-forming step. The semicarbazone intermediate is treated with thionyl chloride (SOCl₂), which serves a dual role. It acts as a dehydrating agent and the source of the sulfur atom for the thiadiazole ring.[4][6]

Mechanistic Insight: The precise mechanism of the Hurd-Mori reaction has been a subject of study. A plausible pathway involves the initial reaction of the hydrazone with thionyl chloride, followed by an intramolecular electrophilic attack on the α-methylene carbon.[4] Subsequent cyclization and elimination steps lead to the formation of the aromatic 1,2,3-thiadiazole ring system with the loss of carbon dioxide and ammonia (from the semicarbazide moiety).[4] Careful temperature control is essential, as thionyl chloride is a highly reactive reagent.[7]

Caption: Simplified mechanism of the Hurd-Mori reaction.

Experimental Protocols and Data Validation

The following protocols are representative methodologies based on established procedures for hydrazone formation and Hurd-Mori cyclization.[1][4][8][9]

Protocol 1: Synthesis of Ethyl 4-chloro-3-(semicarbazono)butanoate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add Ethyl 4-chloro-3-oxobutanoate (1.0 eq) and ethanol (approx. 5 mL per gram of ketoester).

-

Reagent Addition: In a separate beaker, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

-

Condensation: Add the semicarbazide solution dropwise to the stirred ketoester solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material. A white precipitate should form.

-

Workup: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of this compound

-

Setup: To a 100 mL two-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add the dried semicarbazone intermediate (1.0 eq).

-

Reagent Addition: Add excess thionyl chloride (SOCl₂) (approx. 5-10 eq) dropwise to the semicarbazone at 0 °C (ice bath). Caution: The reaction is exothermic and releases gas.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 70-80 °C) for 2-3 hours.[7] Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Extraction: Quench the residue by slowly adding it to ice-cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure ester.

Data for Validation

All synthesized compounds must be rigorously characterized to confirm their identity and purity.

| Parameter | This compound |

| Molecular Formula | C₅H₅ClN₂O₂S[10] |

| Molecular Weight | 192.62 g/mol [10] |

| Appearance | Expected to be a solid or oil |

| Purity (Typical) | >97%[10] |

| ¹H NMR (CDCl₃, ppm) | Expected signals for ethyl group: triplet (~1.4 ppm, 3H) and quartet (~4.4 ppm, 2H). |

| ¹³C NMR (CDCl₃, ppm) | Expected signals for ester carbonyl, thiadiazole ring carbons, and ethyl group carbons. |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ expected at 193.62; check for characteristic chlorine isotope pattern [M+2]. |

| Expected Yield | 60-80% (post-chromatography) |

Safety and Handling Considerations

-

Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethyl 4-chloro-3-oxobutanoate: This compound is a lachrymator and should be handled with care in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times. All reaction workups involving quenching of reactive reagents should be performed slowly and with cooling.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the formation of a semicarbazone intermediate from Ethyl 4-chloro-3-oxobutanoate, followed by a Hurd-Mori cyclization using thionyl chloride. This pathway is strategically sound, utilizing common reagents and well-established reactions. The resulting functionalized thiadiazole is a versatile intermediate, primed for further elaboration in the synthesis of novel compounds for pharmaceutical and agrochemical research. The detailed protocols and validation data provided herein offer a complete and trustworthy guide for scientists in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. isres.org [isres.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [cymitquimica.com]

An In-depth Technical Guide to the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities including antibacterial, antifungal, antiviral, and antitumor properties.[1] This technical guide provides a comprehensive overview of the Hurd-Mori synthesis, a classical and highly effective method for the preparation of 1,2,3-thiadiazoles. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven experimental protocols, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile synthetic route.

Introduction: The Significance of the 1,2,3-Thiadiazole Moiety

Thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, have garnered significant attention in pharmaceutical and agrochemical research.[1][2] The 1,2,3-thiadiazole isomer, in particular, is a key pharmacophore found in a variety of biologically active compounds.[3] Its derivatives are known to act as plant activators, inducing systemic acquired resistance (SAR) in plants, and have shown promise as therapeutic agents for a range of human diseases.[1][4][5] The development of efficient and reliable synthetic methods for accessing this privileged scaffold is therefore of paramount importance.

The Hurd-Mori synthesis, first reported by Charles D. Hurd and Raymond I. Mori, provides a direct and versatile route to 1,2,3-thiadiazoles from readily available starting materials.[6][7] This method typically involves the cyclization of a hydrazone derivative bearing an α-methylene group with thionyl chloride (SOCl₂).[3][6]

The Hurd-Mori Reaction: Mechanism and Causality

The Hurd-Mori synthesis is a robust reaction that proceeds through a well-established mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Core Mechanism

The reaction commences with the formation of a hydrazone from a ketone containing an α-methylene group and a hydrazine derivative, such as semicarbazide or N-tosylhydrazine.[3][8] The resulting hydrazone is then treated with thionyl chloride.

A plausible mechanism for the cyclization step is as follows:

-

Electrophilic Attack: The thionyl chloride acts as an electrophile and is attacked by the nitrogen atom of the hydrazone.

-

Cyclization: This is followed by an intramolecular cyclization, where the sulfur atom attacks the α-carbon.

-

Elimination: Subsequent elimination of water and other byproducts leads to the formation of the aromatic 1,2,3-thiadiazole ring.[6][9]

A kinetic study of the reaction of thionyl chloride with para-substituted acetophenone semicarbazones suggests that the reaction proceeds through the attack of thionyl chloride on the E-isomer of the hydrazone, followed by cyclization and loss of carbon dioxide and ammonia to yield the 1,2,3-thiadiazole system.[6]

Figure 1: Generalized workflow of the Hurd-Mori synthesis.

Critical Experimental Parameters and Their Rationale

Several factors can significantly impact the yield and purity of the desired 1,2,3-thiadiazole product:

-

Choice of Hydrazone Precursor: The reaction is broadly applicable to hydrazones derived from ketones with an α-methylene group. Semicarbazones and N-tosylhydrazones are commonly employed.[3][6] The nature of the substituents on the ketone can influence the reaction rate and yield.

-

Thionyl Chloride Stoichiometry: An excess of thionyl chloride is often used to drive the reaction to completion.[8] However, a large excess can lead to side reactions and purification challenges. Careful optimization is key.

-

Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for the cyclization step due to its inertness and ability to suspend the hydrazone.[3]

-

Temperature: The reaction is typically performed at low temperatures (e.g., in an ice bath) during the addition of thionyl chloride to control the exothermic nature of the reaction and minimize side product formation.[3][10] The reaction mixture is then often allowed to warm to room temperature or gently refluxed.[3]

-

Work-up Procedure: Quenching the reaction with ice is a critical step to decompose excess thionyl chloride.[3] A subsequent wash with a mild base, such as sodium bicarbonate solution, neutralizes any remaining acidic byproducts.[3]

-

N-Protecting Group on Heterocyclic Substrates: For substrates containing a nitrogenous heterocycle, the choice of the N-protecting group is crucial. Electron-withdrawing groups are preferred as they can lead to significantly higher yields of the desired 1,2,3-thiadiazole.[4][5][10]

Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole

This section provides a detailed, step-by-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a representative example of the Hurd-Mori reaction.[3]

Part A: Formation of Acetophenone Semicarbazone

Materials:

-

Acetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.

-

Add a solution of acetophenone (1.0 eq) in ethanol.

-

Reflux the mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.[3]

Part B: Cyclization to 4-phenyl-1,2,3-thiadiazole

Materials:

-

Acetophenone semicarbazone

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Caution: This step should be performed in a well-ventilated fume hood. Suspend acetophenone semicarbazone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.[3]

Figure 2: Step-by-step experimental workflow for the synthesis of 4-phenyl-1,2,3-thiadiazole.

Modern Variations and Improvements of the Hurd-Mori Synthesis

While the classical Hurd-Mori reaction is highly effective, concerns over the use of the hazardous reagent thionyl chloride have prompted the development of milder and more environmentally friendly alternatives.[10]

TBAI-Catalyzed Reaction of N-Tosylhydrazones with Elemental Sulfur

A significant improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI).[11] This metal-free method provides 1,2,3-thiadiazoles in good yields under mild conditions.[1][11]

Iodine-Catalyzed Synthesis

Another notable variation is the use of iodine as a catalyst in dimethyl sulfoxide (DMSO) for the cyclization of N-tosylhydrazones with elemental sulfur.[1] This one-pot, transition-metal-free approach is operationally simple and scalable.

| Method | Reagents | Conditions | Advantages |

| Classical Hurd-Mori | Hydrazone, Thionyl Chloride | Low to room temperature | Well-established, versatile |

| TBAI-Catalyzed | N-Tosylhydrazone, Sulfur, TBAI | Mild, metal-free | Milder conditions, avoids SOCl₂ |

| Iodine-Catalyzed | N-Tosylhydrazone, Sulfur, I₂/DMSO | One-pot, metal-free | Simple, scalable, high yields |

Table 1: Comparison of Hurd-Mori Synthesis and its Modern Variations.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Yield | - Impure starting hydrazone.- Inactive α-methylene group.- Unsuitable reaction conditions (e.g., high temperature).- For heterocyclic substrates, an inappropriate N-protecting group. | - Verify the purity and structure of the hydrazone.- Ensure the presence of an active α-methylene group.- Optimize temperature and reaction time.- Use an electron-withdrawing N-protecting group for nitrogenous heterocycles.[4][10] |

| Formation of Side Products | - Excess thionyl chloride.- High reaction temperature.- Presence of reactive functional groups. | - Use a smaller excess of thionyl chloride.- Maintain low temperatures during SOCl₂ addition.- Protect sensitive functional groups if necessary. |

| Complex Product Mixture | - Incomplete reaction or degradation of the target compound. | - Monitor the reaction closely by TLC to determine the optimal reaction time.- Ensure efficient quenching and work-up to prevent degradation. |

Table 2: Troubleshooting Guide for the Hurd-Mori Synthesis.

Conclusion

The Hurd-Mori synthesis remains a powerful and relevant tool for the construction of the 1,2,3-thiadiazole ring system, a motif of significant interest in drug discovery and development. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is essential for its successful application. The development of modern, milder variations has further expanded the utility of this transformation, offering more sustainable and safer alternatives to the classical protocol. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively implement the Hurd-Mori synthesis and its variants in their synthetic endeavors.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this guide leverages established principles of spectroscopy and data from closely related analogues to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach is designed to empower researchers in the identification, characterization, and quality control of this and similar thiadiazole derivatives.

The 1,2,3-thiadiazole ring system is a key pharmacophore found in a variety of biologically active compounds.[1][2] The introduction of a chloro substituent and an ethyl carboxylate group at positions 5 and 4, respectively, is anticipated to modulate the electronic properties and, consequently, the biological activity and material characteristics of the parent heterocycle. Accurate spectroscopic interpretation is therefore paramount for any research and development involving this molecule.

Molecular Structure and Key Features

The structure of this compound, with the systematic numbering of the thiadiazole ring, is presented below. The key functional groups that will dominate the spectroscopic features are the ethyl ester and the chloro-substituted thiadiazole ring.

Key properties of the target molecule.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the Hurd-Mori reaction, a well-established method for the formation of the 1,2,3-thiadiazole ring from hydrazones and thionyl chloride.[1]

Proposed synthesis workflow for this compound.

Experimental Protocol (Predictive)

-

Synthesis of Ethyl 2-hydrazono-2-cyanoacetate: To a cooled solution of ethyl cyanoacetate and a suitable hydrazine source, an acid catalyst is added. The reaction is stirred at low temperature and then allowed to warm to room temperature. The product hydrazone is isolated by extraction and purified by column chromatography or recrystallization.

-

Cyclization to Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate: The purified hydrazone is dissolved in a suitable solvent, such as dichloromethane or chloroform, and cooled in an ice bath. Thionyl chloride is added dropwise, and the reaction is stirred for several hours. The reaction mixture is then carefully quenched with a base, and the product is extracted.

-

Sandmeyer-type Reaction to this compound: The 5-amino-1,2,3-thiadiazole intermediate is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl). The resulting diazonium salt is then treated with a copper(I) chloride solution to yield the final product. The crude product is purified by column chromatography.

Spectroscopic Data Analysis (Predictive)

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are deshielded by the adjacent oxygen atom of the ester group. |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are in a typical aliphatic region, split by the adjacent methylene group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all five carbon atoms in the molecule. The chemical shifts of the thiadiazole ring carbons are particularly diagnostic.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C =O | The carbonyl carbon of the ester group is expected at a characteristic downfield shift. |

| ~150 | C 4-Thiadiazole | The carbon atom of the thiadiazole ring attached to the ester group will be deshielded. |

| ~145 | C 5-Thiadiazole | The carbon atom bearing the chloro substituent will also be at a downfield chemical shift due to the electronegativity of chlorine. |

| ~63 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group is deshielded by the oxygen atom. |

| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group will appear in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the carbonyl group and various bonds within the thiadiazole ring and the ethyl substituent.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~1720 | C=O Stretch | Ethyl Ester | A strong, sharp absorption band characteristic of an ester carbonyl group. |

| ~1550-1450 | C=N, N=N Stretch | Thiadiazole Ring | A series of medium to strong bands corresponding to the stretching vibrations within the heterocyclic ring. |

| ~1250 | C-O Stretch | Ethyl Ester | A strong band associated with the C-O single bond of the ester. |

| ~800 | C-Cl Stretch | Chloroalkane | A medium to strong band in the fingerprint region, indicative of the carbon-chlorine bond. |

| ~2980 | C-H Stretch | Alkane (Ethyl) | A medium intensity band corresponding to the stretching of the sp³ hybridized C-H bonds of the ethyl group. |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be evident from the isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Predicted m/z | Fragment Ion | Rationale |

| 192/194 | [M]⁺ | The molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a monochlorinated compound. |

| 164/166 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl ester group. |

| 147/149 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |

| 119/121 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

Conclusion and Future Perspectives

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers working with this and related heterocyclic compounds. The provided synthesis protocol offers a practical starting point for its preparation.

For definitive structural confirmation and quality control, it is imperative to acquire experimental spectroscopic data on a purified sample. Future work should focus on the isolation and full experimental characterization of this compound to validate and refine the predictions made in this guide. Such data will be invaluable for advancing the use of substituted 1,2,3-thiadiazoles in drug discovery and materials science.

References

Physical and chemical properties of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate

An In-Depth Technical Guide to Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system is a crucial heterocyclic motif in modern chemistry, serving as a versatile building block in organic synthesis, agrochemicals, and particularly in medicinal chemistry.[1] Unlike its more commonly studied 1,2,4- and 1,3,4-isomers, the 1,2,3-thiadiazole possesses a unique chemical reactivity profile, primarily centered around its ability to undergo thermally or catalytically induced ring-opening and denitrogenation.[2] This process generates highly reactive intermediates, making it a powerful tool for the construction of diverse and complex molecular architectures.[2]

This guide focuses on a specific, functionalized derivative: This compound . The strategic placement of a chloro group at the 5-position and an ethyl carboxylate at the 4-position creates a molecule with significant potential for further chemical modification. The electron-withdrawing nature of both substituents profoundly influences the electronic properties and reactivity of the thiadiazole core, making it a subject of interest for synthetic and medicinal chemists alike. This document provides a comprehensive overview of its known properties, reactivity, and synthetic utility, offering insights for its application in research and development.

PART 1: Core Physicochemical and Structural Properties

The fundamental characteristics of a molecule are critical for its handling, reaction planning, and interpretation of biological data. While extensive experimental data for this specific compound is not widely published, we can consolidate its core identifiers and known properties.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 6702-95-0 | [3] |

| Molecular Formula | C₅H₅ClN₂O₂S | [3] |

| Molecular Weight | 192.62 g/mol | [3] |

| Purity | Typically available at ≥97% | [3] |

| Physical Form | Data not available (likely a solid) | - |

| InChI Key | HAVYOWGRDJFONW-UHFFFAOYSA-N | [3] |

PART 2: Synthesis and Mechanistic Considerations

The primary route for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cycloaddition of a diazoalkane with a thiocarbonyl compound.[1] For a 4,5-disubstituted 1,2,3-thiadiazole like the title compound, a common and effective pathway involves the reaction of an active methylene compound with a source of sulfur and a diazotizing agent.

Proposed Synthetic Workflow: Modified Hurd-Mori Synthesis

A plausible and established method for preparing the title compound starts from ethyl 2-chloro-3-oxobutanoate. The workflow involves the formation of a key hydrazone intermediate followed by cyclization with a thionating agent like thionyl chloride (SOCl₂).

Caption: Proposed synthesis of the title compound via a modified Hurd-Mori reaction.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methodologies for 1,2,3-thiadiazole synthesis. Researchers should perform their own optimization.

-

Hydrazone Formation:

-

To a stirred solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol at 0 °C, add hydrazine hydrate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure. The crude hydrazone intermediate can often be used in the next step without further purification.

-

-

Cyclization:

-

Dissolve the crude hydrazone in a suitable solvent such as dichloromethane or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C. Caution: This reaction is exothermic and releases HCl gas.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the final compound.

-

PART 3: Spectral Characteristics

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. Below are the predicted spectral features based on its structure and data from analogous thiadiazole derivatives.[5][6][7]

Table 2: Predicted Spectral Data for this compound

| Spectrum | Region | Predicted Signal and Assignment |

| ¹H-NMR | 4.0 - 4.5 ppm | Quartet (q), 2H (Ester -CH₂) |

| 1.0 - 1.5 ppm | Triplet (t), 3H (Ester -CH₃) | |

| ¹³C-NMR | 160 - 165 ppm | Ester Carbonyl (C=O) |

| 150 - 155 ppm | Thiadiazole C4 (attached to COOEt) | |

| 145 - 150 ppm | Thiadiazole C5 (attached to Cl) | |

| 60 - 65 ppm | Ester -CH₂ | |

| 13 - 15 ppm | Ester -CH₃ | |

| IR (KBr) | ~1720-1740 cm⁻¹ | Strong C=O stretch (Ester) |

| ~1500-1600 cm⁻¹ | C=N, N=N stretches (Thiadiazole ring) | |

| ~1200-1300 cm⁻¹ | C-O stretch (Ester) | |

| ~700-800 cm⁻¹ | C-Cl stretch |

PART 4: Chemical Reactivity and Synthetic Utility

The true synthetic value of this compound lies in its reactivity, which is dominated by the unique properties of the 1,2,3-thiadiazole ring.

Denitrogenative Transannulation Reactions

A key reaction of 1,2,3-thiadiazoles is their transition-metal-catalyzed denitrogenative transannulation.[2] This process involves the extrusion of molecular nitrogen (N₂) to generate a highly reactive thioketene intermediate, which can then undergo cycloaddition with a variety of coupling partners like alkynes or nitriles to form new five-membered heterocycles.[2]

The electronic nature of the substituent at the C5 position has a significant impact on this reaction's reactivity and regioselectivity.[2] The strongly electron-withdrawing chloro group in the title compound is expected to facilitate the initial ring-opening and subsequent denitrogenation, making it an excellent substrate for these transformations.

Caption: Rhodium-catalyzed denitrogenative transannulation to form thiophenes.

This reactivity makes the title compound a valuable precursor for synthesizing libraries of substituted thiophenes, which are themselves important scaffolds in materials science and medicinal chemistry.

PART 5: Applications in Drug Discovery

Thiadiazole derivatives are recognized as important pharmacophores, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[4][8][9] The thiadiazole ring is often considered a bioisostere of pyrimidine or oxadiazole, allowing it to interact with biological targets that recognize these motifs.[4][10]

The title compound, with its reactive chloro group and ester functionality, is an ideal starting point for generating novel drug candidates.

-

Nucleophilic Substitution: The C5-chloro atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups and build molecular complexity.

-

Amide Coupling: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides. The amide bond is a cornerstone of many clinically approved drugs.[4]

These derivatizations can be used to explore structure-activity relationships (SAR) in a drug discovery program. For example, libraries based on this scaffold could be screened against targets like c-Met kinase, which has been an area of interest for other thiadiazole derivatives in cancer treatment.[4]

Conclusion

This compound is more than just a simple heterocyclic compound; it is a highly functionalized and reactive platform for chemical innovation. Its unique properties, stemming from the 1,2,3-thiadiazole core and its specific substituents, make it a valuable tool for synthetic chemists. Its utility in denitrogenative reactions opens doors to novel thiophene derivatives, while its potential for facile modification positions it as an attractive scaffold for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to harness the full potential of this versatile molecule in their scientific endeavors.

References

- 1. isres.org [isres.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [cymitquimica.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 5-Chloro-1,2,3-Thiadiazole Scaffold

An In-Depth Technical Guide to 5-Chloro-1,2,3-Thiadiazole Compounds: Synthesis, Reactivity, and Biological Frontiers

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal and agricultural chemistry, prized for its aromaticity, metabolic stability, and capacity to engage in hydrogen bonding.[1][2] This five-membered heterocycle, containing one sulfur and two adjacent nitrogen atoms, serves as a versatile scaffold for developing novel bioactive molecules.[2][3] The introduction of a chlorine atom at the 5-position creates 5-chloro-1,2,3-thiadiazole, a pivotal building block that marries the inherent biological potential of the thiadiazole core with the unique reactivity of a halogen substituent. The electron-withdrawing nature of the chlorine atom modulates the electronic properties of the ring and provides a reactive handle for extensive chemical modification, making it a cornerstone for generating diverse compound libraries for structure-activity relationship (SAR) studies.[2] This guide provides a comprehensive review of the synthesis, chemical properties, and broad-spectrum biological activities of 5-chloro-1,2,3-thiadiazole derivatives, offering field-proven insights for researchers in drug discovery and crop protection.

Core Physicochemical Properties

The parent compound, 5-chloro-1,2,3-thiadiazole, is a stable yet reactive molecule that serves as the primary starting material for more complex derivatives. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂HClN₂S | PubChem[4] |

| Molecular Weight | 120.56 g/mol | PubChem[4] |

| CAS Number | 4113-57-9 | ChemicalBook[5] |

| Appearance | Colorless to pale yellow solid | Generic |

| Hazard Statements | H302, H312, H315, H319, H332, H335 | PubChem[4] |

Synthesis of the 1,2,3-Thiadiazole Core: The Hurd-Mori Reaction

The most prevalent and robust method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis.[1][2][6] This reaction involves the cyclization of hydrazones, or more commonly their derivatives like semicarbazones or N-tosylhydrazones, using thionyl chloride (SOCl₂).[2][7] The choice of this pathway is strategic: it begins with readily available ketones or aldehydes and proceeds through a stable intermediate, offering a reliable route to the heterocyclic core.

The causality behind this method's success lies in the dual role of thionyl chloride. It acts as both a dehydrating agent and a sulfur source for the cyclization. The reaction mechanism proceeds via the formation of an active intermediate from the hydrazone, which then undergoes electrophilic attack and subsequent ring closure to yield the stable aromatic thiadiazole ring.

Caption: General workflow of the Hurd-Mori synthesis for 1,2,3-thiadiazoles.

Experimental Protocol: Synthesis of 4-phenyl-5-chloro-1,2,3-thiadiazole

This protocol provides a self-validating methodology for a typical Hurd-Mori synthesis, adapted from established procedures.[2][7]

-

Step 1: Formation of the Semicarbazone Intermediate

-

Rationale: The semicarbazone is a stable, crystalline solid that is easily purified, ensuring the purity of the starting material for the critical cyclization step.

-

Procedure: To a solution of acetophenone (1 equivalent) in ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture in an ice bath to precipitate the product. Filter the solid, wash with cold water, and dry to yield acetophenone semicarbazone.

-

-

Step 2: Cyclization with Thionyl Chloride

-

Rationale: Thionyl chloride serves as the sulfur source and cyclizing agent. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

-

Procedure: Suspend the acetophenone semicarbazone (1 equivalent) in anhydrous dioxane. Cool the mixture to 0-5°C in an ice-salt bath. Add thionyl chloride (3-5 equivalents) dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

-

-

Step 3: Work-up and Purification

-

Rationale: The work-up is designed to quench the excess thionyl chloride and isolate the organic product.

-

Procedure: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 4-phenyl-5-chloro-1,2,3-thiadiazole.

-

Chemical Reactivity and Derivatization

The 5-chloro-1,2,3-thiadiazole scaffold is a versatile platform for further chemical synthesis. The chlorine atom at the C5 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is the cornerstone of its utility in creating compound libraries for screening.

Caption: Nucleophilic substitution reactions at the C5 position of the thiadiazole ring.

Biological Activities and Applications

Derivatives of 1,2,3-thiadiazole exhibit a remarkable range of biological activities. The presence of a chloro-substituent has been shown to be favorable for certain activities, particularly in antiviral and agricultural applications.[2]

Agricultural Applications: Plant Activators and Fungicides

In agriculture, 1,2,3-thiadiazole derivatives are known to function as plant activators, inducing Systemic Acquired Resistance (SAR).[2] This is a highly desirable mode of action as it enhances the plant's own defense mechanisms against a broad range of pathogens.

-

Tiadinil: A commercialized plant activator, tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide), is a prime example of the successful application of this scaffold in crop protection.

-

Fungicidal Activity: Novel N-acyl-N-arylalaninates based on the 1,2,3-thiadiazole core have shown moderate to high efficacy against pathogenic fungi like Botrytis cinerea and Rhizoctonia solani.[8] One such compound demonstrated 92% effectiveness against Alternaria brassicicola, highlighting its potential as a new candidate fungicide.[8]

Medicinal Chemistry Applications

The thiadiazole nucleus is a privileged structure in drug discovery, and its chloro-derivatives are actively being investigated for various therapeutic applications.[2][9]

-

Antiviral Activity: Structure-activity relationship studies have revealed that chlorine atom substitution on piperidine-based thiadiazole derivatives can lead to potent antiviral activity.[2] One 1,2,3-thiadiazole compound displayed excellent potency against hepatitis B virus with an IC₅₀ of 3.59 μg/mL.[2] Another derivative, 5-(2,4-dibromophenyl)-1,2,3-thiadiazole, proved to be a highly active anti-HIV-1 agent.[2]

-

Anticancer Activity: 4,5-diaryl-1,2,3-thiadiazole derivatives have demonstrated significant tumor growth inhibition, with one compound achieving an 81.0% inhibition rate in mice at a dose of 40 mg/kg.[2]

-

Antimicrobial and Antiparasitic Properties: Various thiadiazole derivatives have been synthesized and evaluated for their antibacterial, antileishmanial, and antimalarial activities.[1][3][10] The 5-nitroheteroaryl-1,3,4-thiadiazole series, which often involves chloro-substituted precursors, has shown promising antileishmanial activity with low toxicity.[10]

The broad spectrum of activities is summarized below:

| Biological Activity | Target/Application Area | Key Structural Features | References |

| Plant Activator (SAR) | Crop Protection | N-aryl-thiadiazole-carboxamide | [2] |

| Fungicidal | Botrytis cinerea, R. solani | N-acyl-N-arylalaninates | [8] |

| Antiviral (HBV, HIV) | Infectious Diseases | Chloro-substituted phenyl ring | [2] |

| Anticancer | Oncology | 4,5-diaryl substitution | [2] |

| Antiparasitic | Leishmaniasis, Malaria | Nitroheteroaryl substitution | [10] |

| Antibacterial | Gram-positive/negative bacteria | Various substitutions | [1][3] |

Conclusion and Future Outlook

The 5-chloro-1,2,3-thiadiazole scaffold is a molecule of significant strategic value. Its robust and scalable synthesis via the Hurd-Mori reaction, combined with the versatile reactivity of the C5-chloro group, provides an accessible platform for generating chemical diversity. The demonstrated success of its derivatives in agriculture as plant activators and the promising preclinical data in antiviral, anticancer, and antiparasitic applications underscore its importance. Future research should focus on exploring novel derivatization strategies, elucidating detailed mechanisms of action through biochemical and cellular assays, and optimizing pharmacokinetic properties to translate the clear potential of these compounds into next-generation agrochemicals and therapeutics.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Chloro-1,2,3-thiadiazole | C2HClN2S | CID 3775898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-1,2,3-thiadiazole | 4113-57-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]